molecular formula C14H10BrF2N5O2S B2434125 4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 921125-04-4

4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2434125
CAS No.: 921125-04-4
M. Wt: 430.23
InChI Key: RWYDRBUQEAMIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a difluorophenyl group, a tetrazole ring, and a benzenesulfonamide moiety. Its unique structure makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrazole ring, which can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions. The difluorophenyl group is then introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(3,4-difluorophenyl)benzenesulfonamide
  • 4-bromo-N-[(1R)-1-(3,4-difluorophenyl)ethyl]benzenesulfonamide

Uniqueness

Compared to similar compounds, 4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability, reactivity, and potential for diverse applications .

Properties

IUPAC Name

4-bromo-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF2N5O2S/c15-9-1-4-11(5-2-9)25(23,24)18-8-14-19-20-21-22(14)10-3-6-12(16)13(17)7-10/h1-7,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYDRBUQEAMIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.